4-Ethoxy-3-nitrobenzaldehyde

Description

The exact mass of the compound 4-Ethoxy-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethoxy-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

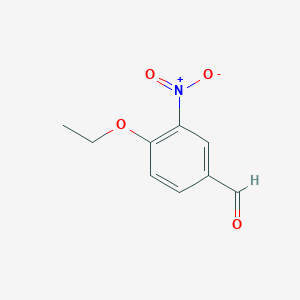

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJKVMCCDKVUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363478 | |

| Record name | 4-Ethoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132390-61-5 | |

| Record name | 4-Ethoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Ethoxy-3-nitrobenzaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for 4-Ethoxy-3-nitrobenzaldehyde, a key aromatic intermediate in various synthetic pathways. As a compound of interest in drug development and materials science, a thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification and quality control. This document synthesizes foundational spectroscopic principles with comparative data from structurally similar molecules to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

4-Ethoxy-3-nitrobenzaldehyde possesses a unique electronic and structural framework that dictates its interaction with electromagnetic radiation. The benzene ring is substituted with three key functional groups: an aldehyde (-CHO), an ethoxy (-OCH₂CH₃), and a nitro (-NO₂) group. The interplay of these groups, particularly the electron-withdrawing nature of the nitro and aldehyde groups and the electron-donating character of the ethoxy group, significantly influences the chemical environment of each atom and the vibrational modes of the bonds, leading to a distinctive spectroscopic fingerprint.

Figure 1: Molecular Structure of 4-Ethoxy-3-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for 4-Ethoxy-3-nitrobenzaldehyde, the following predictions are based on established principles and data from analogous compounds such as 4-Methoxy-3-nitrobenzaldehyde and other substituted benzaldehydes.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Ethoxy-3-nitrobenzaldehyde is expected to exhibit distinct signals for the aromatic, aldehyde, and ethoxy protons. The electron-withdrawing effects of the aldehyde and nitro groups will deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |

| H-2 | 8.2 - 8.4 | Doublet (d) | ~2 |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ~8, ~2 |

| H-5 | 7.2 - 7.4 | Doublet (d) | ~8 |

| Ethoxy-CH₂ | 4.1 - 4.3 | Quartet (q) | ~7 |

| Ethoxy-CH₃ | 1.4 - 1.6 | Triplet (t) | ~7 |

Causality behind Predictions:

-

Aldehyde Proton: The strong deshielding effect of the carbonyl group and the aromatic ring places this proton in the far downfield region.

-

Aromatic Protons: H-2 is ortho to the strongly electron-withdrawing nitro group and the aldehyde group, resulting in the most downfield aromatic signal. H-6 is ortho to the aldehyde and meta to the nitro group, also experiencing significant deshielding. H-5 is ortho to the electron-donating ethoxy group, hence it is the most upfield of the aromatic protons. The coupling patterns arise from spin-spin interactions with neighboring protons.

-

Ethoxy Protons: The methylene protons (-CH₂-) are adjacent to an oxygen atom, causing a downfield shift compared to the methyl protons (-CH₃-). The quartet and triplet splitting patterns are characteristic of an ethyl group due to coupling with the adjacent methyl and methylene protons, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 189 - 192 |

| C-4 (C-OEt) | 155 - 158 |

| C-3 (C-NO₂) | 140 - 143 |

| C-1 (C-CHO) | 135 - 138 |

| C-6 | 132 - 134 |

| C-2 | 125 - 128 |

| C-5 | 115 - 118 |

| Ethoxy-CH₂ | 64 - 66 |

| Ethoxy-CH₃ | 14 - 16 |

Rationale for Assignments: The chemical shifts are estimated based on the known effects of substituents on the benzene ring. The aldehyde carbonyl carbon is the most downfield. The carbons directly attached to the electronegative oxygen (C-4) and the nitro group (C-3) are also significantly deshielded. The ethoxy carbons appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of 4-Ethoxy-3-nitrobenzaldehyde is expected to show characteristic absorption bands for the aldehyde, nitro, and ethoxy groups, as well as for the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820 - 2850 and 2720 - 2750 |

| Aldehyde C=O | Stretch | 1690 - 1710 |

| Nitro N-O | Asymmetric Stretch | 1520 - 1560 |

| Nitro N-O | Symmetric Stretch | 1340 - 1370 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| C-O-C (Ethoxy) | Asymmetric Stretch | 1250 - 1280 |

| Aromatic C-H | Out-of-plane bend | 800 - 850 |

Interpretation of Key Bands:

-

The two distinct C-H stretching bands for the aldehyde are a hallmark of this functional group.[3]

-

The strong carbonyl (C=O) absorption is indicative of the aldehyde. Its position suggests conjugation with the aromatic ring.

-

The two strong bands for the nitro group are due to asymmetric and symmetric stretching and are highly characteristic.

-

The C-O-C stretching of the ethoxy group and the various aromatic C=C and C-H vibrations confirm the presence of these structural features.

Figure 2: Key Functional Groups and their IR Vibrational Frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Ethoxy-3-nitrobenzaldehyde (C₉H₉NO₄), the expected molecular weight is approximately 195.05 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 166 | [M - CHO]⁺ |

| 150 | [M - NO₂]⁺ |

| 122 | [M - NO₂ - C₂H₄]⁺ |

| 94 | [C₆H₄OH]⁺ |

Fragmentation Pathway Rationale: The molecular ion is expected to be observed. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO). The nitro group can also be lost as NO₂. The ethoxy group can undergo fragmentation, for instance, through the loss of ethene.

Sources

An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzaldehyde: Structure, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Ethoxy-3-nitrobenzaldehyde, a key aromatic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its strategic applications in medicinal chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific principles that govern its reactivity and utility.

Molecular Structure and Identification

4-Ethoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₉NO₄. Its structure consists of a benzene ring functionalized with an ethoxy group (-OCH₂CH₃), a nitro group (-NO₂), and a formyl group (-CHO). The substituents are positioned at carbons 4, 3, and 1, respectively.

The presence of both an electron-donating ethoxy group and two electron-withdrawing groups (nitro and aldehyde) on the aromatic ring creates a unique electronic environment that dictates its chemical reactivity and utility as a synthetic intermediate.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-Ethoxy-3-nitrobenzaldehyde |

| CAS Number | 132390-61-5 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Canonical SMILES | CCOc1ccc(C=O)cc1=O |

| InChI | 1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3 |

| InChI Key | RPJKVMCCDKVUJN-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

4-Ethoxy-3-nitrobenzaldehyde is typically a solid at room temperature with a melting point in the range of 59-63 °C. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Physical State | Solid |

| Melting Point | 59-63 °C |

| Appearance | Expected to be a crystalline solid, likely pale yellow |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-Ethoxy-3-nitrobenzaldehyde. While a publicly available, comprehensive dataset is not readily accessible, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the aldehydic proton. The aromatic region will display a complex splitting pattern due to the substitution pattern. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the aldehyde (highly deshielded, ~190 ppm), the carbons of the aromatic ring (with chemical shifts influenced by the substituents), and the two carbons of the ethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde (around 1700 cm⁻¹), the N-O stretching of the nitro group (typically two bands around 1530 and 1350 cm⁻¹), and C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (195.17 g/mol ).

Synthesis Protocol: Electrophilic Nitration of 4-Ethoxybenzaldehyde

The most logical and common synthetic route to 4-Ethoxy-3-nitrobenzaldehyde is through the electrophilic aromatic substitution (nitration) of 4-ethoxybenzaldehyde. The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The ethoxy group is an activating, ortho-, para- director, while the aldehyde group is a deactivating, meta- director. The powerful activating effect of the ethoxy group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the aldehyde group, the nitration will predominantly occur at the ortho position, which is carbon 3.

Figure 1: Synthetic pathway for 4-Ethoxy-3-nitrobenzaldehyde.

Detailed Experimental Procedure

This protocol is adapted from established procedures for the nitration of benzaldehyde derivatives.[1][2]

Materials and Reagents:

-

4-Ethoxybenzaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This exothermic reaction generates the nitronium ion (NO₂⁺).

-

Reaction Setup: Place 4-ethoxybenzaldehyde in the three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in a minimal amount of concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-ethoxybenzaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water until the washings are neutral to litmus paper.

-

Further wash with a small amount of cold ethanol to remove impurities.

-

For higher purity, the crude product can be recrystallized from ethanol.

-

-

Drying: Dry the purified 4-Ethoxy-3-nitrobenzaldehyde in a desiccator or a vacuum oven at a low temperature.

Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy) and comparing the data with expected values.

Reactivity and Mechanistic Insights

The chemical behavior of 4-Ethoxy-3-nitrobenzaldehyde is governed by the interplay of its three functional groups.

-

The Aldehyde Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions, including condensations (e.g., Knoevenagel, aldol), Wittig reactions, and reductions to the corresponding alcohol or amine. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][4]

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a versatile functional group for further synthetic transformations, such as diazotization and coupling reactions, or amide bond formation.

-

The Ethoxy Group: The ethoxy group is an electron-donating group that activates the aromatic ring. Its presence influences the regioselectivity of the nitration reaction as described in the synthesis section.

Figure 2: Relationship between functional groups and reactivity.

Applications in Drug Development

Substituted nitrobenzaldehydes are valuable building blocks in the synthesis of pharmaceuticals due to the versatility of both the aldehyde and the nitro functional groups.[5] While direct examples of 4-Ethoxy-3-nitrobenzaldehyde in marketed drugs are not prevalent in the readily available literature, its structural motifs are present in various bioactive molecules. Its close analogue, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis.[2]

The synthetic utility of 4-Ethoxy-3-nitrobenzaldehyde lies in its ability to serve as a scaffold for the construction of more complex molecular architectures. For instance, the aldehyde can be used to build heterocyclic rings, and the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to introduce diversity.

Exemplary Synthetic Workflow in Medicinal Chemistry

The following diagram illustrates a plausible synthetic workflow where 4-Ethoxy-3-nitrobenzaldehyde could be utilized as a starting material in a drug discovery program, inspired by the synthesis of related compounds.

Figure 3: A potential synthetic workflow utilizing 4-Ethoxy-3-nitrobenzaldehyde.

Safety and Handling

4-Ethoxy-3-nitrobenzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction.

Hazard Classifications:

-

Eye Irritant (Category 2)

-

Skin Irritant (Category 2)

-

Skin Sensitizer (Category 1)

-

Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

4-Ethoxy-3-nitrobenzaldehyde is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its unique substitution pattern provides a handle for a variety of chemical transformations, allowing for the construction of complex molecular scaffolds. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and drug development.

References

-

PubChem. 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

All About Drugs. 4-Ethoxybenzaldehyde NMR. [Link]

-

ATB. 4-Nitrobenzaldehyde | C7H5NO3 | MD Topology | NMR | X-Ray. [Link]

-

PubChem. 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

mzCloud. 4 Ethoxybenzaldehyde. [Link]

-

ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]

-

ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. [Link]

-

ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST WebBook. 4-Ethoxy-3-anisaldehyde. [Link]

-

ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR [m.chemicalbook.com]

- 5. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Potential Hazards and Safe Handling of 4-Ethoxy-3-nitrobenzaldehyde

This guide provides a comprehensive overview of the potential hazards associated with 4-ethoxy-3-nitrobenzaldehyde and outlines detailed protocols for its safe handling, storage, and emergency response. The information herein is intended for researchers, scientists, and drug development professionals who may work with this compound. The recommendations are grounded in established safety principles for aromatic nitro compounds and aldehydes, drawing parallels from structurally similar molecules where direct data for the title compound is limited.

Understanding the Compound: A Profile of 4-Ethoxy-3-nitrobenzaldehyde

4-Ethoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring an ethoxy group and a nitro group on the benzene ring, dictates its chemical reactivity and toxicological profile. The aldehyde functional group is a common pharmacophore and a versatile synthetic handle, while the nitroaromatic moiety can impart specific biological activities and also introduces potential hazards, such as the risk of methemoglobinemia. This compound is primarily used as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its potential hazards is paramount for its safe utilization in a laboratory or industrial setting.

Hazard Identification and Classification

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][4][5] |

| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][4][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation.[2][3] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 or 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1][5] |

Key Potential Hazards:

-

Skin and Eye Irritation: Direct contact with the solid or its dust can cause significant irritation to the skin and eyes.[2][3][4][5] Prolonged skin contact may lead to dermatitis.[6]

-

Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2][4][5]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][3]

-

Ingestion Hazard: The compound is expected to be harmful if swallowed.[1][6]

-

Methemoglobinemia: Aromatic nitro compounds can be absorbed into the bloodstream and oxidize the iron in hemoglobin, reducing its oxygen-carrying capacity.[6] This can lead to cyanosis (a bluish discoloration of the skin).[6][7]

-

Combustible Dust: Like many organic solids, 4-ethoxy-3-nitrobenzaldehyde in a finely divided form may pose a dust explosion hazard if dispersed in the air and exposed to an ignition source.[1]

Quantitative Toxicological Data (Analogues)

Quantitative toxicological data for 4-ethoxy-3-nitrobenzaldehyde is not available. The following data for a closely related compound, 4-nitrobenzaldehyde, is provided for reference. It is crucial to handle 4-ethoxy-3-nitrobenzaldehyde with a similar or higher degree of caution.

| Compound | Test | Species | Route | Value |

| 4-Nitrobenzaldehyde | LD50 | Rat | Oral | 4700 mg/kg[6] |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with 4-ethoxy-3-nitrobenzaldehyde. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transferring, a chemical fume hood or a ventilated balance enclosure is mandatory.[4]

-

Dust Control: Minimize the generation of dust.[4][7] Use appropriate techniques for handling solids, such as gentle scooping and avoiding dropping material from a height.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[4][7] A face shield should be worn in situations where there is a higher risk of splashes or dust generation.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory.[4] Butyl rubber gloves are recommended for handling nitro compounds.[8] Nitrile gloves may also be suitable for incidental contact, but their breakthrough time should be verified for the specific working conditions. Always inspect gloves for any signs of degradation before use and remove them using the proper technique to avoid skin contact.[4]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn.[7] For larger quantities or tasks with a higher risk of exposure, a full-body protective suit may be necessary.[4]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter is required.[7]

The following diagram illustrates the decision-making process for selecting appropriate PPE:

Caption: PPE selection workflow for handling 4-ethoxy-3-nitrobenzaldehyde.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from sources of heat and ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing.[7] Flush skin with plenty of soap and water for at least 15 minutes.[7] If irritation or a rash develops, seek medical attention.[5]

-

Inhalation: Move the victim to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]

Spills and Leaks

-

Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][7]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Contain the spill and then collect the material as described for small spills. Prevent the material from entering drains or waterways.[1][2][4]

The following flowchart outlines the general emergency response for a spill:

Caption: Emergency response workflow for a spill.

Fire Fighting

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides and carbon monoxide.[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[4]

Conclusion

4-Ethoxy-3-nitrobenzaldehyde is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific safety protocols outlined in this guide. A thorough understanding of its potential hazards, coupled with the consistent use of appropriate engineering controls and personal protective equipment, is the cornerstone of a safe working environment.

References

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%.

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde.

- Santa Cruz Biotechnology. (2009). 4-Nitrobenzaldehyde Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzaldehyde.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Nitrobenzaldehyde.

- CDH Fine Chemical. (n.d.). 4-NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxy-3-nitrobenzaldehyde.

- Sigma-Aldrich. (2020). 4-Nitrobenzaldehyde - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzaldehyde, 3-ethoxy-4-hydroxy-.

- Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart.

Sources

- 1. carlroth.com [carlroth.com]

- 2. carlroth.com [carlroth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Key Reactive Sites of 4-Ethoxy-3-nitrobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Ethoxy-3-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a precursor in the development of pharmaceutical agents and other high-value fine chemicals. The strategic positioning of an aldehyde, a nitro group, and an ethoxy group on the benzene ring creates a unique electronic environment, defining a hierarchy of reactive sites. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the interplay of electronic and steric effects governed by its functional groups. We will dissect the reactivity of the aldehyde carbonyl, the nitro moiety, and the aromatic nucleus, offering field-proven insights into reaction selectivity. Detailed, self-validating experimental protocols for key transformations are provided to equip researchers, scientists, and drug development professionals with actionable intelligence for leveraging this versatile chemical scaffold.

Molecular Architecture and Physicochemical Profile

Understanding the foundational properties of 4-Ethoxy-3-nitrobenzaldehyde is critical to predicting its behavior in a chemical system. The molecule's reactivity is a direct consequence of its structure and the electronic contributions of its constituent functional groups.

Chemical Structure and Electronic Influence

The core of the molecule is a benzene ring substituted with three key functional groups:

-

Aldehyde (-CHO): A moderately deactivating, electron-withdrawing group (-I, -M effect).

-

Nitro (-NO₂): A strongly deactivating, electron-withdrawing group (-I, -M effect).

-

Ethoxy (-OCH₂CH₃): An activating, electron-donating group (+M > -I effect).

The competitive and cooperative electronic effects of these groups dictate the molecule's reactivity. The potent electron-withdrawing nature of the nitro and aldehyde groups renders the aromatic ring electron-deficient, while the ethoxy group donates electron density via resonance. This dynamic is visualized below.

An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethoxy-3-nitrobenzaldehyde (CAS No. 132390-61-5), a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical development. This document delves into its commercial availability, synthetic pathways, quality control, applications, and safety protocols, offering a holistic resource for researchers and industry professionals.

Introduction: Chemical Profile and Strategic Importance

4-Ethoxy-3-nitrobenzaldehyde is an organic compound featuring a benzaldehyde core functionalized with an ethoxy group at the 4-position and a nitro group at the 3-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds.

The electron-withdrawing nature of the nitro group, positioned ortho to the ethoxy group and meta to the aldehyde, significantly influences the reactivity of the aromatic ring and the aldehyde functionality. This electronic effect can be strategically exploited in multi-step syntheses to direct subsequent reactions and to introduce further chemical diversity. The ethoxy group, in turn, modulates the lipophilicity and metabolic stability of derivatives, which is a critical consideration in drug design.

Commercial Availability and Sourcing

Major Supplier Status:

Notably, Sigma-Aldrich (a subsidiary of Merck KGaA), a prominent supplier of research chemicals, has discontinued this product.[2] This suggests that the demand for this specific compound may be sporadic or that it is primarily sourced through custom synthesis for specific industrial applications.

Potential and Custom Synthesis Suppliers:

While direct off-the-shelf availability is limited, some smaller or specialized chemical suppliers may list 4-Ethoxy-3-nitrobenzaldehyde in their catalogs. For instance, Smolecule is a potential source for this compound.[3] However, for researchers requiring larger quantities or guaranteed availability, custom synthesis is the most likely procurement route. Several companies in India and China specialize in the custom synthesis of aromatic intermediates and may be well-equipped to produce 4-Ethoxy-3-nitrobenzaldehyde upon request.

Table 1: Commercial Availability Summary of 4-Ethoxy-3-nitrobenzaldehyde

| Supplier | Status | Notes |

| Sigma-Aldrich | Discontinued | Formerly a major supplier, indicating a shift in market availability.[2] |

| Smolecule | Available | Listed as available, but stock and lead times should be verified.[3] |

| Custom Synthesis | On Request | The most reliable option for obtaining this compound. |

Synthesis of 4-Ethoxy-3-nitrobenzaldehyde: A Plausible Laboratory-Scale Protocol

While specific, peer-reviewed synthetic procedures for 4-Ethoxy-3-nitrobenzaldehyde are not abundant in the literature, a logical and effective approach is the direct nitration of the readily available precursor, 4-ethoxybenzaldehyde. The following protocol is based on established methods for the nitration of activated aromatic rings.

Reaction Principle:

The synthesis involves the electrophilic aromatic substitution of 4-ethoxybenzaldehyde. The ethoxy group is an activating, ortho-para directing group. Due to steric hindrance from the ethoxy group, nitration is expected to occur predominantly at the position ortho to the ethoxy group (the 3-position).

Experimental Protocol:

Materials:

-

4-Ethoxybenzaldehyde (1.0 eq)

-

Acetic Anhydride (5.0 eq)

-

Fuming Nitric Acid (1.1 eq)

-

Dichloromethane (as solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxybenzaldehyde (1.0 eq) in acetic anhydride (5.0 eq) and cool the mixture to 0°C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 4-Ethoxy-3-nitrobenzaldehyde as a solid.

Diagram 1: Synthetic Workflow for 4-Ethoxy-3-nitrobenzaldehyde

Sources

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation using 4-Ethoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the application of the Knoevenagel condensation reaction using 4-Ethoxy-3-nitrobenzaldehyde as a key starting material. We provide a foundational understanding of the reaction mechanism, emphasizing the electronic and steric factors that govern this classic carbon-carbon bond-forming reaction. Detailed, step-by-step protocols for the synthesis of α,β-unsaturated products with representative active methylene compounds, namely malononitrile and diethyl malonate, are presented. This document is designed to be a practical resource, offering insights into reaction optimization, product characterization, and potential applications of the resulting derivatives in medicinal chemistry and materials science.

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond.[1] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base.[2][3] The resulting α,β-unsaturated products are versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and polymers.[4]

The substrate at the core of this guide, 4-Ethoxy-3-nitrobenzaldehyde, is a particularly interesting starting material. The presence of a strong electron-withdrawing nitro group at the meta position and an electron-donating ethoxy group at the para position significantly influences the reactivity of the aldehyde. The nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound.[5] This electronic arrangement often facilitates the reaction, potentially allowing for milder conditions and improved yields.

The products of Knoevenagel condensations, especially those derived from nitroaromatic aldehydes, are of significant interest in drug discovery. These compounds have been shown to possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The α,β-unsaturated system is a key pharmacophore that can participate in Michael additions with biological nucleophiles, a mechanism often implicated in their therapeutic effects.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established three-step mechanism:

-

Deprotonation: A basic catalyst, typically a weak amine like piperidine or an ammonium salt, abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion. The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (e.g., -CN, -COOR).[6]

-

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (4-Ethoxy-3-nitrobenzaldehyde), forming an aldol-type addition product.

-

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of the final α,β-unsaturated product.

Experimental Protocols

The following protocols are based on established methods for similar substrates and provide a robust starting point for the synthesis of 4-ethoxy-3-nitrobenzaldehyde derivatives.[2] Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Materials and Equipment

| Material/Equipment | Details |

| Reactants | 4-Ethoxy-3-nitrobenzaldehyde, Malononitrile, Diethyl Malonate |

| Catalyst | Piperidine |

| Solvent | Ethanol (absolute) |

| Glassware | Round-bottom flask, reflux condenser, magnetic stirrer and stir bar |

| Workup | Beaker, Buchner funnel, filter paper, vacuum flask |

| Analysis | TLC plates (silica gel 60 F254), NMR tubes, IR spectrometer, Mass spectrometer |

Protocol 1: Synthesis of 2-(4-Ethoxy-3-nitrobenzylidene)malononitrile

This protocol details the reaction of 4-Ethoxy-3-nitrobenzaldehyde with malononitrile.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Ethoxy-3-nitrobenzaldehyde (1 equivalent) in absolute ethanol.

-

To the stirred solution, add malononitrile (1.1 equivalents).

-

Add a catalytic amount of piperidine (approximately 3-4 drops) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure 2-(4-Ethoxy-3-nitrobenzylidene)malononitrile.

Protocol 2: Synthesis of Diethyl 2-(4-Ethoxy-3-nitrobenzylidene)malonate

This protocol outlines the reaction with diethyl malonate, which is generally less reactive than malononitrile.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Ethoxy-3-nitrobenzaldehyde (1 equivalent) in absolute ethanol.

-

Add diethyl malonate (1.2 equivalents) to the solution.

-

Add a catalytic amount of piperidine (approximately 5-6 drops) to the mixture.

-

Heat the reaction to reflux. Due to the lower reactivity of diethyl malonate, a longer reaction time (e.g., 6-8 hours) may be required. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Product Characterization: Expected Spectral Data

Expected Data for 2-(4-Ethoxy-3-nitrobenzylidene)malononitrile

| Technique | Expected Characteristics |

| Appearance | Yellowish solid |

| ¹H NMR | - Singlet for the vinylic proton (~8.0-8.5 ppm).- Aromatic protons with characteristic splitting patterns.- Quartet and triplet for the ethoxy group (~4.2 ppm and ~1.5 ppm, respectively). |

| ¹³C NMR | - Peaks for the two nitrile carbons (~112-115 ppm).- Vinylic carbons (~85 ppm and ~158 ppm).- Aromatic carbons with distinct chemical shifts due to the substituents.- Carbons of the ethoxy group. |

| IR (cm⁻¹) | - Sharp peak for the nitrile (-C≡N) stretch (~2220 cm⁻¹).- Strong peaks for the nitro (-NO₂) group (~1520 and ~1340 cm⁻¹).- Peak for the C=C double bond (~1600 cm⁻¹).- Peaks for C-O stretching of the ethoxy group. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₂H₉N₃O₃. |

Expected Data for Diethyl 2-(4-Ethoxy-3-nitrobenzylidene)malonate

| Technique | Expected Characteristics |

| Appearance | Pale yellow solid or oil |

| ¹H NMR | - Singlet for the vinylic proton (~7.8-8.2 ppm).- Aromatic protons.- Two sets of overlapping quartets and triplets for the two ethyl ester groups.- Quartet and triplet for the ethoxy group on the aromatic ring. |

| ¹³C NMR | - Two carbonyl carbons of the ester groups (~162-165 ppm).- Vinylic carbons.- Aromatic carbons.- Carbons of the three ethoxy groups. |

| IR (cm⁻¹) | - Strong peak for the ester carbonyl (C=O) stretch (~1720 cm⁻¹).- Strong peaks for the nitro (-NO₂) group (~1525 and ~1345 cm⁻¹).- Peak for the C=C double bond (~1610 cm⁻¹).- C-O stretching bands for the ester and ether linkages. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₆H₁₉NO₆. |

Applications in Drug Discovery and Materials Science

The α,β-unsaturated nitrile and ester functionalities generated through the Knoevenagel condensation are valuable pharmacophores and building blocks in materials science.

-

Anticancer Potential: Many benzylidene malononitrile derivatives have demonstrated significant anticancer activity.[2] The electron-deficient double bond can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in key cellular proteins, such as tubulin or various kinases, leading to cell cycle arrest and apoptosis. The specific substitution pattern on the aromatic ring of 4-Ethoxy-3-nitrobenzaldehyde may modulate this activity and selectivity.

-

Antimicrobial Activity: The conjugated system in these molecules can also interfere with microbial cellular processes. Derivatives of nitrobenzaldehyde have been investigated for their antimicrobial properties, and the products of this Knoevenagel condensation could represent a new class of antimicrobial agents.

-

Non-linear Optical (NLO) Materials: The push-pull electronic nature of the synthesized molecules (with an electron-donating ethoxy group and electron-withdrawing nitrile/ester and nitro groups) makes them potential candidates for NLO materials. These materials have applications in optoelectronics and telecommunications.

Safety and Handling

-

4-Ethoxy-3-nitrobenzaldehyde: Handle with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Malononitrile and Diethyl Malonate: These are toxic and irritants. Handle in a well-ventilated fume hood.

-

Piperidine: Corrosive and flammable. Use with caution and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Knoevenagel condensation of 4-Ethoxy-3-nitrobenzaldehyde offers a straightforward and efficient route to synthesize highly functionalized α,β-unsaturated compounds. The protocols provided herein serve as a reliable starting point for researchers. The unique electronic properties of the starting aldehyde make the resulting products attractive candidates for further investigation in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, as well as in the field of materials science. Further studies are warranted to fully elucidate the biological activities and physical properties of these promising derivatives.

References

-

Chang, M.-J., Fang, T.-C., Tsai, H.-Y., Luo, M.-H., & Chen, K.-Y. (2012). 2-(4-Nitrobenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(3), o957. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Available at: [Link]

-

Badiger, K. B., & Kamanna, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

Bull. Korean Chem. Soc. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Available at: [Link]

-

MDPI. (n.d.). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available at: [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Available at: [Link]

-

PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Available at: [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]

-

New Drug Approvals. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). Available at: [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

Rasayan Journal of Chemistry. (n.d.). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Available at: [Link]

-

JOTCSA. (n.d.). Supplementary Information. Available at: [Link]

-

FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available at: [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Available at: [Link]

-

SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available at: [Link]

-

Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Available at: [Link]

-

Scribd. (n.d.). Lecture - 04 - Knoevenagel Reaction - CHE 4803 - Unisa 2024 | PDF. Available at: [Link]

-

PubChem. (n.d.). Diethyl ethylidenemalonate. Available at: [Link]

-

ResearchGate. (n.d.). 2-(4-Nitrobenzylidene)malononitrile. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Available at: [Link]

-

NCBI. (n.d.). 2-[4-(Benzyloxy)benzylidene]malononitrile. Available at: [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

Application Notes & Protocols for the Synthesis of Schiff Bases from 4-Ethoxy-3-nitrobenzaldehyde and Primary Amines

Executive Summary

This document provides a comprehensive technical guide on the synthesis, purification, and characterization of Schiff bases derived from the condensation of 4-ethoxy-3-nitrobenzaldehyde with various primary amines. These imine compounds are of significant interest in medicinal chemistry due to their versatile biological activities.[1] This guide is designed to provide researchers with not only robust, step-by-step protocols but also the underlying mechanistic principles and validation checkpoints necessary for reproducible success in a drug discovery and development context.

Foundational Principles: Mechanistic Insights and Strategic Considerations

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[2] A primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product and water.[2][3] Understanding this equilibrium is paramount for optimizing reaction outcomes.

Caption: A closed-loop workflow for synthesis and validation.

Relevance and Application in Drug Discovery

The azomethine group is a critical pharmacophore that imparts a wide range of biological activities. [2]Schiff bases are known to possess antimicrobial, anti-inflammatory, antiviral, and anticancer properties. [1][4]The specific electronic nature of the 4-ethoxy-3-nitrobenzaldehyde scaffold provides a unique platform for generating novel chemical entities. The library of compounds synthesized via these protocols can be directly utilized in high-throughput screening campaigns to identify lead compounds for various therapeutic targets.

References

-

Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296. [Link]

-

Yernale, N. G. (2015). General method for Schiff base reaction. ResearchGate. [Link]

-

Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 14-17. [Link]

-

Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788-792. [Link]

-

JETIR. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 9(7). [Link]

-

Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. [Link]

-

Patel, K. D., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. [Link]

-

Al-Amiery, A. A. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. International Journal of Chemistry, 4(4). [Link]

-

Das, B. (2021). How to purify Schiff base product?. ResearchGate. [Link]

-

Gaber, M., El-Ghamry, H., & Fathalla, S. (2015). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine. ResearchGate. [Link]

-

Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. ResearchGate. [Link]

-

Al-Mokhtar, S. E., et al. (2023). Effect of temperature and time on the Schiff Base yield Reaction conditions. ResearchGate. [Link]

-

Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases?. ResearchGate. [Link]

-

Gaber, M., El-Ghamry, H., & Fathalla, S. (2015). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]

-

Singh, S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 193-201. [Link]

-

Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Inventi Rapid: Pharma Analysis & Quality Assurance. [Link]

-

University of Babylon. (n.d.). SCHIFF BASES. College of Pharmacy. [Link]

-

El-ajaily, M. M., et al. (2023). Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. ResearchGate. [Link]

-

El-ajaily, M. M., et al. (2007). UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Academia.edu. [Link]

-

Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]

-

Al-Jubouri, F. H., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]

-

El-Boraey, H. A., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]

-

Fedorovich, I. B., & Ostrovskii, M. A. (1998). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Applied Biochemistry and Microbiology, 34(3), 299-301. [Link]

-

Călinescu, M., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. [Link]

-

LabXchange. (2024). Synthesis, Distillation, & Recrystallization. LabXchange. [Link]

-

Chemistry Academy. (2022, July 24). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

-

Jisha, M., & Isac, J. (2014). Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. International Journal of Scientific and Research Publications, 4(12). [Link]

Sources

The Strategic Utility of 4-Ethoxy-3-nitrobenzaldehyde in the Synthesis of Pharmaceutical Scaffolds: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. 4-Ethoxy-3-nitrobenzaldehyde, a substituted aromatic aldehyde, emerges as a precursor of significant strategic value. Its bifunctional nature, characterized by an electrophilic aldehyde and a readily transformable nitro group, offers a dual handle for molecular elaboration. The electronic properties conferred by the ethoxy and nitro substituents modulate the reactivity of the benzene ring and the aldehyde, providing a nuanced platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of 4-Ethoxy-3-nitrobenzaldehyde as a precursor for pharmaceutical ingredients. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Safety Profile

A thorough understanding of the precursor's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | N/A |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 59-63 °C | [1] |

| CAS Number | 132390-61-5 | [1] |

Core Synthetic Transformations and Pharmaceutical Applications

The synthetic utility of 4-Ethoxy-3-nitrobenzaldehyde is primarily centered on two key transformations: the reduction of the nitro group to an amine and the reaction of the aldehyde group in condensation reactions. These transformations open pathways to a variety of pharmaceutically relevant scaffolds.

Chemoselective Reduction to 3-Amino-4-ethoxybenzaldehyde: A Gateway to Fused Heterocycles

The reduction of the nitro group to a primary amine is arguably the most critical transformation of this precursor. The resulting product, 3-amino-4-ethoxybenzaldehyde, is an invaluable intermediate, particularly for the synthesis of substituted benzimidazoles, a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6]

Caption: Workflow for the reduction of 4-Ethoxy-3-nitrobenzaldehyde.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Amino-4-ethoxybenzaldehyde

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is often preferred in pharmaceutical synthesis due to the ease of product isolation and the avoidance of stoichiometric metal waste.[5]

-

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting material and the product. The chemoselectivity for the nitro group over the aldehyde is generally high with this method.

-

Step-by-Step Protocol:

-

Vessel Preparation: To a hydrogenation vessel, add 4-Ethoxy-3-nitrobenzaldehyde (1.0 eq) and 10% Pd/C (5-10 mol%).

-

Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the starting material (approximately 10-20 mL per gram of starting material).

-

Inerting: Seal the vessel and purge with nitrogen gas to remove any residual air.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.[5]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-ethoxybenzaldehyde. The product can be purified further by recrystallization if necessary.

-

| Parameter | Expected Value |

| Yield | >90% |

| Reaction Time | 2-8 hours |

| Purity | High, often suitable for next step without further purification |

Synthesis of 2-Substituted-5-ethoxybenzimidazoles

With the key intermediate, 3-amino-4-ethoxybenzaldehyde, in hand, the synthesis of the benzimidazole scaffold can be readily achieved through condensation with an aldehyde.[2][6]

Caption: Synthesis of benzimidazoles from the amino intermediate.

Protocol 2: One-Pot Synthesis of a 2-Aryl-5-ethoxybenzimidazole

This protocol describes a one-pot condensation of 3-amino-4-ethoxybenzaldehyde with an aromatic aldehyde to form a 2-substituted benzimidazole.

-

Rationale: The reaction proceeds via the formation of a Schiff base between the diamine and the aldehyde, followed by cyclization and subsequent oxidation to the aromatic benzimidazole. Various catalysts and oxidants can be employed to facilitate this transformation.[7] Using an oxidant like sodium metabisulfite (Na₂S₂O₅) is a common and effective method.

-

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-amino-4-ethoxybenzaldehyde (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.[2]

-

Catalyst/Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[2]

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.[2]

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

| Reactant 2 (Aldehyde) | Catalyst/Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Benzaldehyde | p-TsOH / DMF | 80 | 2-3 | 85-95 |

| 4-Chlorobenzaldehyde | p-TsOH / DMF | 80 | 2-3 | 78-88 |

| 4-Methoxybenzaldehyde | p-TsOH / DMF | 80 | 2-3 | 80-90 |

Data adapted from analogous reactions.[2]

Knoevenagel Condensation: A Pathway to Chalcones and Their Analogs

The aldehyde functionality of 4-Ethoxy-3-nitrobenzaldehyde can be directly utilized in condensation reactions to form carbon-carbon bonds. The Knoevenagel condensation with active methylene compounds is a powerful tool for synthesizing α,β-unsaturated systems, which are precursors to chalcones and other pharmaceutically active compounds.[8][9]

Caption: Knoevenagel condensation workflow.

Protocol 3: Synthesis of an α,β-Unsaturated Ketone via Knoevenagel Condensation

This protocol outlines the base-catalyzed condensation of 4-Ethoxy-3-nitrobenzaldehyde with an active methylene compound, such as acetophenone, to yield a chalcone-like product.

-

Rationale: A base, such as sodium hydroxide, deprotonates the active methylene compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. This solvent-free grinding method is an environmentally friendly approach.[1]

-

Step-by-Step Protocol:

-

Reactant Preparation: In a mortar, combine 4-Ethoxy-3-nitrobenzaldehyde (1.0 eq), acetophenone (1.0 eq), and powdered sodium hydroxide (1.0 eq).

-

Reaction: Grind the mixture with a pestle for 10-15 minutes. The mixture will likely become a paste and may change color.[1]

-

Work-up: After grinding, add cold water to the mortar and continue to mix.

-

Isolation: Isolate the solid product by suction filtration, washing with ample water to remove the sodium hydroxide.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

| Active Methylene Compound | Catalyst | Conditions | Expected Yield (%) |

| Acetophenone | NaOH | Grinding, 15 min | >90 |

| Malononitrile | Piperidine | Reflux in Ethanol, 2h | >90 |

| Ethyl Cyanoacetate | ZrOCl₂·8H₂O/NaNH₂ | Solvent-free, 80°C | High |

Data adapted from analogous reactions.[1][8]

Conclusion

4-Ethoxy-3-nitrobenzaldehyde is a potent and versatile precursor for the synthesis of key pharmaceutical intermediates. While it may not be a direct starting material for a currently marketed drug, its strategic value lies in its ability to efficiently generate valuable scaffolds such as substituted benzimidazoles and chalcones. The protocols detailed in this guide, adapted from well-established procedures for analogous compounds, provide a robust framework for researchers to explore the synthetic potential of this compound. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively leverage 4-Ethoxy-3-nitrobenzaldehyde in the discovery and development of novel therapeutic agents.

References

-

Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-methoxybenzaldehyde. PubChem. Retrieved January 25, 2026, from [Link]

-

The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved January 25, 2026, from [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved January 25, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 239-241.

- Orion Corporation. (n.d.). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.

- Bouyahya, A., et al. (2018). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 23(10), 2537.

- Al-Suhaimi, K. M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7631.

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde. PubChem. Retrieved January 25, 2026, from [Link]

-

m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

- Yadav, D., & Singh, R. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2245-2259.

-

National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-nitrobenzaldehyde. PubChem. Retrieved January 25, 2026, from [Link]

- Guangxi yiantai Pharmaceutical Co.,Ltd. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

-

Oxford Instruments. (n.d.). Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved January 25, 2026, from [Link]

- Zhang, L., & Chen, X. (2018). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 8(62), 35559-35581.

Sources

- 1. jetir.org [jetir.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.tue.nl [pure.tue.nl]

Application Notes and Protocols for the Wittig Reaction of 4-Ethoxy-3-nitrobenzaldehyde

Introduction: The Strategic Importance of the Wittig Reaction in Modern Organic Synthesis

The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, providing a powerful and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's significance lies in its ability to form a carbon-carbon double bond at a precise location, a task that can be challenging with other olefination methods.[3][4] The reaction's versatility is further underscored by its tolerance of a wide array of functional groups, including esters, ethers, and even nitro groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]

At its core, the Wittig reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[5][6] The ylide, a species with adjacent positive and negative charges, acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5] This initial step leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring.[6] The thermodynamic driving force of the reaction is the formation of a highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which propels the decomposition of the oxaphosphetane to yield the desired alkene and the phosphine oxide byproduct.[7]

This application note provides a detailed guide to the practical application of the Wittig reaction for a specific and functionally rich substrate: 4-ethoxy-3-nitrobenzaldehyde. The presence of both an electron-donating ethoxy group and a powerful electron-withdrawing nitro group on the aromatic ring presents unique considerations for reaction optimization. The increased electrophilicity of the aldehyde carbonyl, due to the nitro group, renders it highly reactive towards Wittig reagents.[8]

Reaction Overview and Mechanistic Workflow

The general scheme for the Wittig reaction of 4-ethoxy-3-nitrobenzaldehyde with a phosphorus ylide is depicted below. The choice of the R group on the ylide will determine the final structure of the resulting stilbene derivative.

Figure 1: General workflow of the Wittig reaction with 4-ethoxy-3-nitrobenzaldehyde.

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form the oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[9] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides, which possess an electron-withdrawing group on the ylidic carbon, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[10]

Experimental Protocol: A Greener Approach